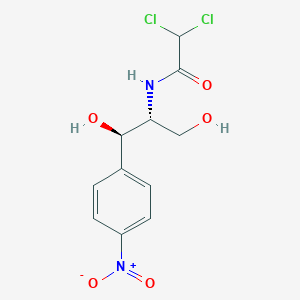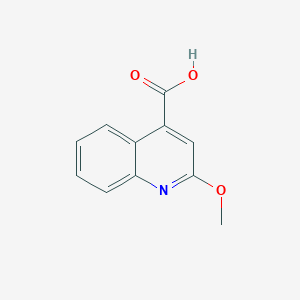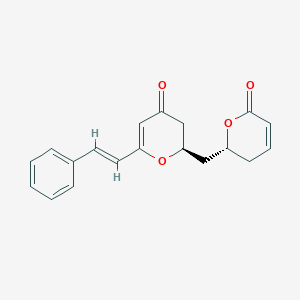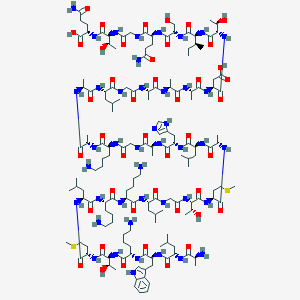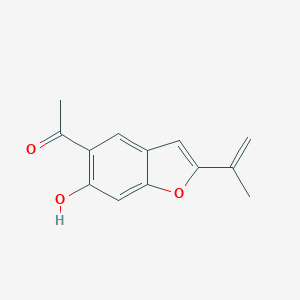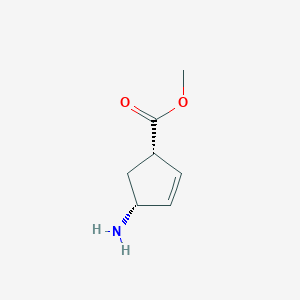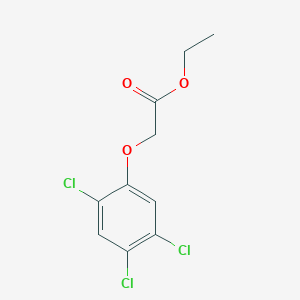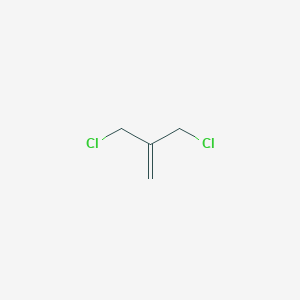
2-((Dimethylamino)methyl)aniline
説明
2-((Dimethylamino)methyl)aniline, also known as N,N-dimethylaniline or DMAB, is an organic compound with the chemical formula C9H14N2. It is a colorless to yellow liquid with a special amine odor .
Synthesis Analysis
The synthesis of 2-((Dimethylamino)methyl)aniline usually involves the reaction of aniline with methyl acetone . Another method involves the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes .Molecular Structure Analysis
The molecular structure of 2-((Dimethylamino)methyl)aniline consists of a benzene ring attached to a dimethylamino group and a methyl group. The molecular formula is C9H14N2 .Chemical Reactions Analysis
This compound usually reacts with aldehydes to produce imine compounds, which can be used in organic synthesis reactions. In addition, it can also be used as a photosensitizer and optical switch in electronic devices .Physical And Chemical Properties Analysis
2-((Dimethylamino)methyl)aniline has a density of 1.0±0.1 g/cm3, a boiling point of 232.1±15.0 °C at 760 mmHg, and a flash point of 85.9±15.5 °C .科学的研究の応用
Application 1: Methylation of Anilines with Methanol Catalysed by Cyclometalated Ruthenium Complexes
- Summary of the Application : The compound “2-((Dimethylamino)methyl)aniline” is used in the methylation of anilines with methanol. This process is catalyzed by cyclometalated ruthenium complexes. The result of this process is the selective production of N-methylanilines .
- Methods of Application or Experimental Procedures : The procedure involves a hydrogen autotransfer process that proceeds under mild conditions (60 °C) in a practical manner (NaOH as base). Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .
- Results or Outcomes : The process allows the effective methylation of anilines with methanol to selectively give N-methylanilines .
Application 2: Precursor to Triarylmethane Dyes
- Summary of the Application : “2-((Dimethylamino)methyl)aniline” is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of these dyes, but the exact procedures can vary depending on the specific dye being produced .
- Results or Outcomes : The production of these dyes has numerous applications in industries such as textiles, where they are used for their vibrant colors .
Application 3: Curing of Polyester and Vinyl Ester Resins
- Summary of the Application : “2-((Dimethylamino)methyl)aniline” serves as a promoter in the curing of polyester and vinyl ester resins .
- Methods of Application or Experimental Procedures : The compound is mixed with the resin to promote curing, a chemical process that hardens the resin .
- Results or Outcomes : The cured resins have improved properties such as increased hardness and resistance to environmental factors, making them suitable for various applications in the plastics industry .
Application 4: Synthesis of Bio-active Compounds
- Summary of the Application : “2-((Dimethylamino)methyl)aniline” is used in the synthesis of bio-active compounds, particularly in the N-methylation of amines .
- Methods of Application or Experimental Procedures : The compound is used in a hydrogen autotransfer reaction that proceeds under mild conditions. This process involves the dehydrogenation of methanol, which then undergoes reactions like aldol condensation or imine formation .
- Results or Outcomes : The process allows the effective methylation of amines with methanol to selectively give N-methylanilines . This transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .
Application 5: Acid-Absorbing Bases
- Summary of the Application : “2-((Dimethylamino)methyl)aniline” is used as an acid-absorbing base .
- Methods of Application or Experimental Procedures : The compound is used in various industrial processes where it is necessary to neutralize or absorb acids .
- Results or Outcomes : The use of “2-((Dimethylamino)methyl)aniline” as an acid-absorbing base can help to control the pH in these processes, improving their efficiency and safety .
Safety And Hazards
特性
IUPAC Name |
2-[(dimethylamino)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11(2)7-8-5-3-4-6-9(8)10/h3-6H,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWHZHODENELCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503455 | |
| Record name | 2-[(Dimethylamino)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Dimethylamino)methyl)aniline | |
CAS RN |
1904-62-7 | |
| Record name | 2-[(Dimethylamino)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1904-62-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



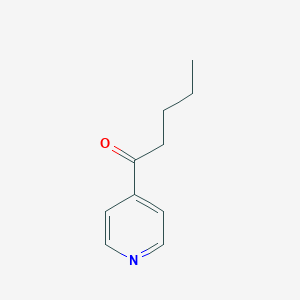
![(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one](/img/structure/B158290.png)
